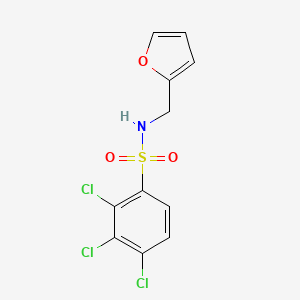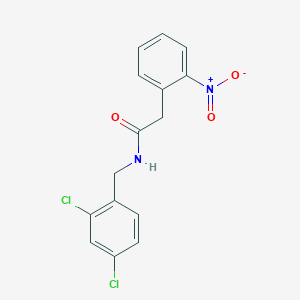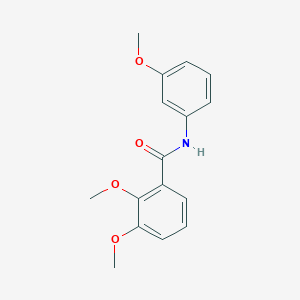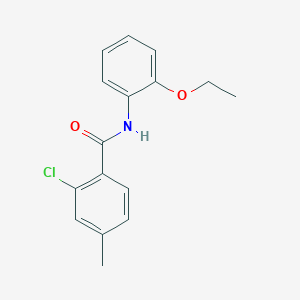
N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea, also known as CDU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDU is a white crystalline solid with a molecular weight of 347.2 g/mol. It is a urea derivative that has been synthesized through various methods, including the reaction of 4-chlorobenzyl isocyanate with 2,4-dichloroaniline.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In medicinal chemistry, N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has also been shown to inhibit the growth of fungal and bacterial cells by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells. N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has also been shown to have antifungal and antibacterial properties. Additionally, N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been shown to have the potential to remove heavy metals from contaminated soil.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has several advantages for lab experiments, including its high purity and stability. N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea, including the development of new synthetic methods to improve its yield and purity. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields. N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea may also be studied for its potential use in drug delivery systems and as a biosensor for detecting heavy metals in water and soil samples.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea involves the reaction of 4-chlorobenzyl isocyanate with 2,4-dichloroaniline in the presence of a catalyst. The reaction is carried out under mild conditions, and the yield of N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea can be improved by optimizing the reaction parameters. The synthesized N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea can be purified using various techniques, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been shown to exhibit antitumor, antifungal, and antibacterial activities. N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has also been studied for its potential use as an herbicide in agriculture. Additionally, N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been investigated for its ability to remove heavy metals from contaminated soil in environmental science.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O/c15-10-3-1-9(2-4-10)8-18-14(20)19-13-6-5-11(16)7-12(13)17/h1-7H,8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPPZJKHUVOTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)
methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)

![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
![ethyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5823650.png)
![4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5823676.png)





![N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5823720.png)
![methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5823728.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5823732.png)